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Compound of Interest

Compound Name: 2-Acetyl-4-methylthiophene

cat. No.: B079172

An In-Depth Technical Guide to 1-(4-Methyl-2-thienyl)ethanone for Researchers and Drug
Development Professionals

Abstract

1-(4-Methyl-2-thienyl)ethanone, also known as 2-acetyl-4-methylthiophene, is a substituted
heterocyclic ketone that serves as a pivotal intermediate in synthetic organic chemistry. The
thiophene nucleus is a privileged pharmacophore, recognized for its presence in a multitude of
biologically active compounds and FDA-approved drugs.[1][2] Its structural and electronic
similarity to a benzene ring, coupled with its unique chemical reactivity, makes it a cornerstone
in the design of novel therapeutic agents and functional materials.[3] This guide provides a
comprehensive technical overview of 1-(4-Methyl-2-thienyl)ethanone, detailing its chemical
properties, synthesis, mechanistic nuances, spectroscopic profile, and applications. The
content herein is structured to provide researchers, scientists, and drug development
professionals with the foundational knowledge and practical insights required to effectively
utilize this versatile building block.

Molecular Identity and Physicochemical Properties

1-(4-Methyl-2-thienyl)ethanone is an organic compound featuring a thiophene ring substituted
with a methyl group at the 4-position and an acetyl group at the 2-position. This substitution
pattern dictates its reactivity and potential for further chemical modification.

Caption: Chemical Structure of 1-(4-Methyl-2-thienyl)ethanone.
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The core physicochemical properties of this compound are summarized below, providing
essential data for experimental design and safety considerations.

Property Value Source(s)
CAS Registry Number 13679-73-7 [415]
Molecular Formula C7HsOS [4]
Molecular Weight 140.203 g/mol [4]

IUPAC Name 1-(4-methylthiophen-2- 6]

yl)ethanone

Synonyms 2-Acetyl-4-methylthiophene [4]
Monoisotopic Mass 140.02959 Da [6]
Predicted XlogP 2.0 [6]

Synthesis and Mechanistic Considerations: The
Friedel-Crafts Acylation

The most prevalent and industrially significant method for synthesizing 1-(4-Methyl-2-
thienyl)ethanone is the Friedel-Crafts acylation of 3-methylthiophene.[7] This reaction is a
cornerstone of electrophilic aromatic substitution and involves the introduction of an acyl group
onto the thiophene ring using an acyl halide or anhydride in the presence of a Lewis acid
catalyst, such as aluminum trichloride (AICI3).[8][9]

Causality of Regioselectivity

A critical aspect of this synthesis is the regioselectivity of the acylation. For substituted
thiophenes, the position of electrophilic attack is governed by the electronic effects of the
substituent and the inherent reactivity of the thiophene ring. The thiophene ring is highly
activated towards electrophilic substitution, preferentially at the a-positions (C2 and C5).[7] This
preference is due to the superior stabilization of the positive charge in the corresponding
carbocation intermediate (Wheland intermediate).
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Attack at the C2 position of thiophene allows the positive charge to be delocalized over three
atoms, including the sulfur atom, resulting in three resonance structures. In contrast, attack at
the C3 position yields an intermediate with only two resonance structures.[10][11]

Regioselectivity of 3-Methylthiophene Acylation

3-Methylthiophene + Acylium lon (CH3CO+)

More Stable Intermediate Less Stable Intermediate
(3 Resonance Structures) (Steric Hindrance from C4-Methyl)

Major Product:
1-(4-Methyl-2-thienyl)ethanone

Click to download full resolution via product page
Caption: Decisive factors in the regioselective synthesis.

In the case of 3-methylthiophene, the methyl group is an activating, ortho-para directing group.
It activates the C2 and C5 positions for electrophilic attack. While both positions are
electronically favored, acylation occurs predominantly at the C2 position. This is because the
C5 position is sterically hindered by the adjacent C4-methyl group, making the C2 position the
most accessible and reactive site for the bulky acylium ion.

Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of a synthesized
compound. The following is a detailed analysis of the expected spectroscopic data for 1-(4-
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Methyl-2-thienyl)ethanone.

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum provides information about the molecular weight
and fragmentation pattern. The NIST database shows a clear molecular ion peak and
characteristic fragments for this compound.[12]

m/z lon Interpretation
140 [M]* Molecular lon
Loss of a methyl radical from
125 [M - CHs]*
the acetyl group
97 [M - CHsCOJ* Loss of the acetyl radical
43 [CHsCOJ]* Acetyl cation

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Based on analogous
structures like 2-acetylthiophene and general principles of IR spectroscopy, the following key
absorptions are expected.[13][14]

Wavenumber (cm~?) Vibration Functional Group
~3100-3000 C-H Stretch Thiophene Ring
~2950-2850 C-H Stretch Methyl Groups
~1660-1680 C=0 Stretch Conjugated Ketone
~1500-1400 C=C Stretch Thiophene Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

While public experimental spectra are not readily available, a predicted NMR spectrum can be
reliably inferred based on established chemical shift principles.
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1H NMR (Predicted, 400 MHz, CDCIs): The proton NMR spectrum is expected to show four
distinct signals.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.4-7.5 s (ord) 1H Thiophene H5
~7.0-7.1 s (ord) 1H Thiophene H3
~2.5 s 3H Acetyl (-COCHs)
~2.2 S 3H Thiophene (-CHs)

13C NMR (Predicted, 100 MHz, CDCIs): The carbon NMR spectrum is expected to display
seven unique carbon signals.

Chemical Shift (6, ppm) Assighment
~190 Carbonyl (C=0)
~145 Thiophene C2
~142 Thiophene C4
~132 Thiophene C5
~128 Thiophene C3
~26 Acetyl (-COCHs)
~15 Thiophene (-CHs)

Applications in Synthetic and Medicinal Chemistry

Thiophene derivatives are a cornerstone of medicinal chemistry, exhibiting a vast array of
pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and
anticonvulsant properties.[2][15][16] 1-(4-Methyl-2-thienyl)ethanone is not typically a final drug
product but rather a crucial building block. Its utility stems from the reactive acetyl group, which
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can be readily transformed into a variety of other functional groups or used as a handle for
building more complex molecular architectures.[17]

For example, the ketone can undergo:

Reduction to form a secondary alcohol.

Reductive amination to introduce nitrogen-containing moieties.

Alpha-halogenation to create a reactive site for nucleophilic substitution.[17]

Condensation reactions to form larger systems like thiazoles or pyrimidines, which are
themselves important pharmacophores.[18]

This versatility allows medicinal chemists to synthesize libraries of novel compounds for high-
throughput screening and structure-activity relationship (SAR) studies, accelerating the
discovery of new drug candidates.

Experimental Protocol: Synthesis via Friedel-Crafts
Acylation

This protocol provides a self-validating, step-by-step methodology for the laboratory-scale
synthesis of 1-(4-Methyl-2-thienyl)ethanone.
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Synthesis Workflow

1. Preparation
- Equip oven-dried flask with stir bar.
- Add anhydrous DCM and AIClIs under N2.

2. Cooling
- Cool the suspension to 0°C
in an ice bath.

3. Reagent Addition
- Add acetyl chloride dropwise.
- Add 3-methylthiophene dropwise.

4. Reaction
- Stir at 0°C for 1 hr.
- Warm to RT and stir for 4-6 hrs.

5. Quenching
- Slowly pour reaction mixture
onto crushed ice.

6. Workup
- Separate organic layer.
- Extract aqueous layer with DCM.
- Wash combined organics with NaHCOs and brine.

:

7. Purification
- Dry over NazSOa.
- Concentrate in vacuo.
- Purify by column chromatography.

8. Final Product
- 1-(4-Methyl-2-thienyl)ethanone

Click to download full resolution via product page

Caption: Experimental workflow for Friedel-Crafts acylation.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b079172?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Materials:

e 3-Methylthiophene

o Acetyl Chloride

e Aluminum Chloride (AICI3), anhydrous

e Dichloromethane (DCM), anhydrous

e Hydrochloric Acid (HCI), concentrated

e Sodium Bicarbonate (NaHCOs), saturated solution

e Brine (saturated NaCl solution)

e Anhydrous Sodium Sulfate (NazSOa)

 Silica Gel for column chromatography

o Hexanes/Ethyl Acetate solvent system

Procedure:

» Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic
stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

» Catalyst Addition: Under a positive flow of nitrogen, carefully add anhydrous aluminum
chloride (1.1 equivalents) to the DCM. The suspension should be stirred and cooled to 0°C in
an ice-water bath.

o Acyl Chloride Addition: Add acetyl chloride (1.05 equivalents) dropwise to the stirred
suspension via the dropping funnel, maintaining the temperature at 0°C. Stir for 15 minutes.

o Substrate Addition: Add 3-methylthiophene (1.0 equivalent) dropwise to the reaction mixture.
The rate of addition should be controlled to keep the internal temperature below 5°C.
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» Reaction Progression: After the addition is complete, stir the reaction mixture at 0°C for one
hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor
the reaction progress by Thin Layer Chromatography (TLC).

» Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture
onto a beaker of crushed ice containing a small amount of concentrated HCI. Stir vigorously
until the ice has melted.

o Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the
aqueous layer twice with DCM. Combine the organic layers and wash sequentially with
water, saturated NaHCOs solution, and brine.

 Purification: Dry the organic layer over anhydrous Na2SOa4, filter, and concentrate under
reduced pressure. The resulting crude product can be purified by flash column
chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl
acetate in hexanes) to yield pure 1-(4-Methyl-2-thienyl)ethanone.

Conclusion

1-(4-Methyl-2-thienyl)ethanone is a fundamentally important heterocyclic ketone with significant
value for chemical synthesis. Its straightforward, regioselective preparation via Friedel-Crafts
acylation makes it an accessible starting material. A thorough understanding of its properties,
spectroscopic signature, and chemical reactivity empowers researchers to leverage this
compound as a versatile scaffold in the development of novel pharmaceuticals and advanced
materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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